

Hyuganin D: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Hyuganin D*

Cat. No.: *B15591785*

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Introduction

Hyuganin D is a naturally occurring khellactone-type coumarin isolated from the roots of *Angelica furcijuga* KITAGAWA, a plant used in traditional medicine.^{[1][2][3]} This technical guide provides a detailed overview of the chemical structure, stereochemistry, and key physicochemical properties of **Hyuganin D**. It includes a summary of its spectroscopic data, a description of the experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action as a vasorelaxant agent.

Chemical Structure and Physicochemical Properties

Hyuganin D possesses a rigid pentacyclic ring system characteristic of khellactone-type coumarins. The systematic IUPAC name for **Hyuganin D** is [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate. Its chemical and physical properties are summarized in the table below.

Identifier	Value
IUPAC Name	[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate
Molecular Formula	C ₂₀ H ₂₂ O ₇
Molecular Weight	374.39 g/mol
SMILES	<chem>CC(C)C(=O)O[C@H]1--INVALID-LINK--C(C)(C)OC2=C1C3=C(C=C2)C=CC(=O)O3</chem>
InChI	InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1
InChIKey	BUTUNJHEBGRWGK-QZTJIDSGSA-N
Optical Rotation [α] _D	-139° (c = 0.5, CHCl ₃)

Stereochemistry

The stereochemistry of **Hyuganin D** is defined by two chiral centers at the C-9 and C-10 positions of the dihydropyran ring. The absolute configuration has been determined to be (9R, 10R). This was established through spectroscopic analysis, particularly Nuclear Overhauser Effect (NOE) experiments, and comparison with related known compounds. The specific rotation of -139° confirms the chiral nature of the molecule.

Spectroscopic Data

The structure of **Hyuganin D** was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR Data (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.23	d	9.5
4	7.62	d	9.5
5	7.35	d	8.5
6	6.82	d	8.5
9	5.40	d	5.0
10	6.58	d	5.0
2''-H	2.65	sept	7.0
3''-H ₃	1.25	d	7.0
4''-H ₃	1.28	d	7.0
9-OAc	2.12	s	
8-Me	1.45	s	
8-Me	1.50	s	

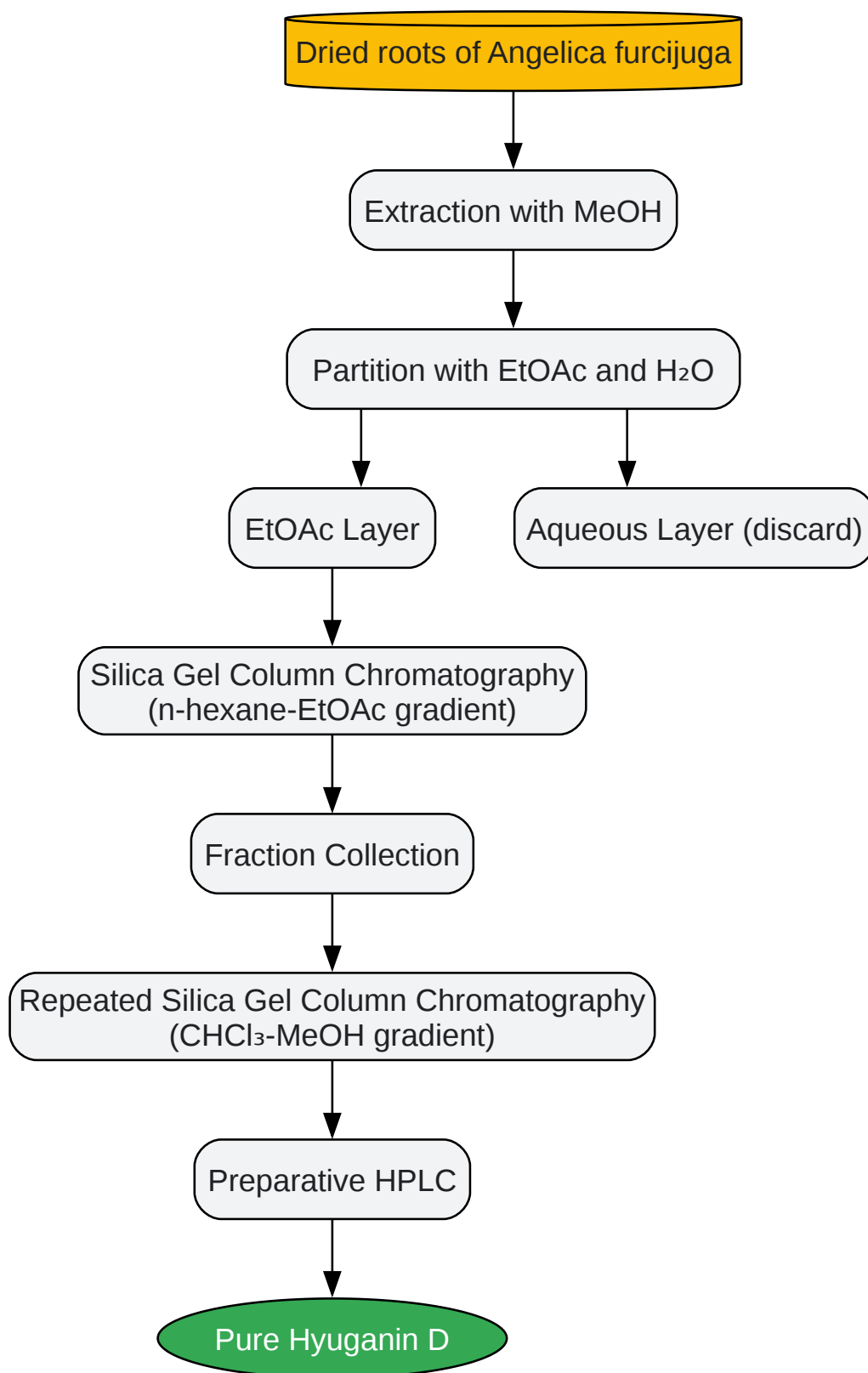
¹³C NMR Data (CDCl₃)

Carbon	Chemical Shift (δ , ppm)
2	160.5
3	112.8
4	143.5
4a	112.4
5	128.7
6	114.7
7	156.1
8	77.2
8a	105.9
9	70.1
10	63.8
1'	175.7
2'	34.2
3'	19.0
4'	18.9
9-OAc (C=O)	170.1
9-OAc (CH ₃)	20.8
8-Me	24.8
8-Me	22.4

Experimental Protocols

Isolation of Hyuganin D

The following is a general protocol for the isolation of **Hyuganin D** from the roots of *Angelica furcijuga*.



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Fig. 1: General workflow for the isolation of **Hyuganin D**.

- **Extraction:** The dried and powdered roots of *Angelica furcijuga* are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the coumarins, is concentrated.
- **Chromatography:** The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Hyuganin D** are combined and subjected to repeated silica gel column chromatography using a chloroform (CHCl₃) and MeOH gradient.
- **Final Purification:** The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Hyuganin D**.

Structure Elucidation

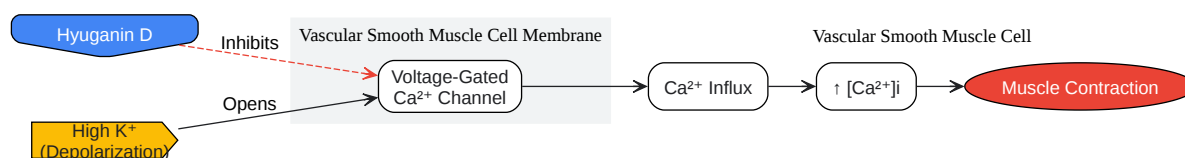
The structure of **Hyuganin D** was determined by a combination of the following spectroscopic methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
- **¹H and ¹³C NMR Spectroscopy:** One- and two-dimensional NMR experiments (COSY, HSQC, HMBC) are conducted to establish the carbon skeleton and the connectivity of protons and carbons.
- **Nuclear Overhauser Effect (NOE) Spectroscopy:** NOESY or ROESY experiments are crucial for determining the relative stereochemistry of the molecule by identifying protons that are close in space.

Biological Activity and Signaling Pathway

Hyuganin D has been reported to exhibit vasorelaxant activity, contributing to the overall pharmacological effects of *Angelica furcijuga* extracts.^[1] The primary mechanism of this

vasorelaxation is believed to be the inhibition of high potassium (K^+)-induced contractions in vascular smooth muscle.



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Fig. 2: Proposed mechanism of vasorelaxant action of **Hyuganin D**.

High concentrations of extracellular potassium lead to depolarization of the vascular smooth muscle cell membrane. This depolarization activates voltage-gated Ca^{2+} channels, resulting in an influx of extracellular calcium. The subsequent increase in intracellular calcium concentration ($[Ca^{2+}]_i$) triggers the molecular machinery responsible for muscle contraction, leading to vasoconstriction.

Hyuganin D is thought to exert its vasorelaxant effect by inhibiting these voltage-gated Ca^{2+} channels. By blocking the influx of calcium, it prevents the rise in intracellular calcium concentration and thereby inhibits smooth muscle contraction, leading to vasodilation. Some studies on similar coumarins also suggest a potential involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, which would represent an endothelium-dependent mechanism of vasorelaxation. However, the primary described mechanism for khellactone-type coumarins in response to high K^+ is the direct inhibition of calcium influx in smooth muscle cells.^{[4][5][6]}

Experimental Protocol for Vasorelaxation Assay

The vasorelaxant effect of **Hyuganin D** can be assessed using an in vitro assay with isolated rat aortic rings.

- Preparation of Aortic Rings: Thoracic aortas are isolated from rats and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, $CaCl_2$ 2.5, KH_2PO_4 1.2, $MgSO_4$

1.2, NaHCO_3 25, and glucose 11.1). The aorta is cleaned of adhering tissue and cut into rings of 3-4 mm in length.

- **Mounting in Organ Bath:** The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37 °C and continuously bubbled with a 95% O_2 / 5% CO_2 gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
- **Equilibration:** The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes.
- **Contraction Induction:** After equilibration, the aortic rings are contracted by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath. This induces a sustained contraction.
- **Application of **Hyuganin D**:** Once the KCl-induced contraction has reached a stable plateau, cumulative concentrations of **Hyuganin D** (dissolved in a suitable solvent like DMSO) are added to the organ bath.
- **Data Analysis:** The relaxation responses are measured as the percentage decrease in the KCl-induced contraction. A dose-response curve is then constructed to determine the potency of **Hyuganin D**, often expressed as the IC_{50} value (the concentration required to produce 50% of the maximum relaxation).

Conclusion

Hyuganin D is a well-characterized khellactone-type coumarin with a defined chemical structure and stereochemistry. Its biological activity as a vasorelaxant, primarily through the inhibition of voltage-gated calcium channels, makes it a molecule of interest for further investigation in the context of cardiovascular research and drug development. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this natural product.

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